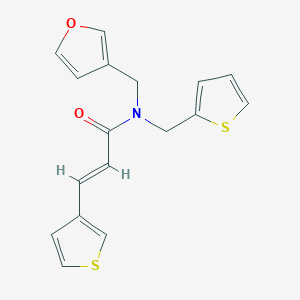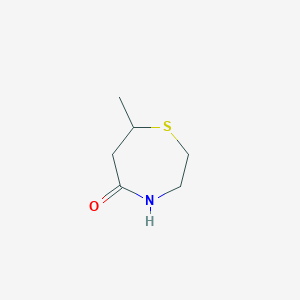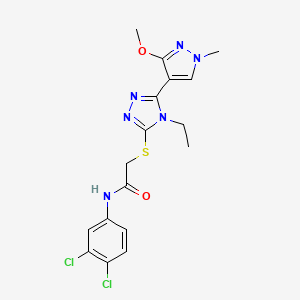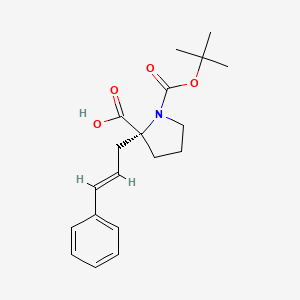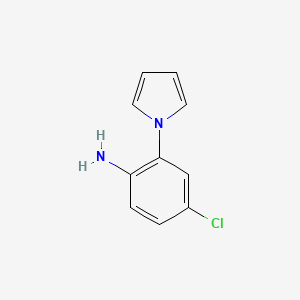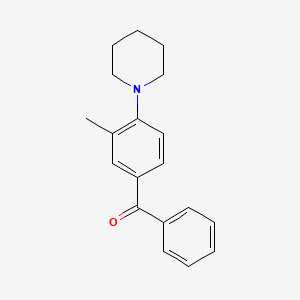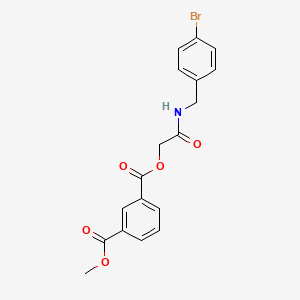![molecular formula C13H8ClF3N2 B2835845 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine CAS No. 338762-10-0](/img/structure/B2835845.png)
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a vinyl group attached to another pyridine ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The chloro group is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: The trifluoromethyl group is typically added using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring that the processes are cost-effective and environmentally friendly. Catalysts and reagents are chosen to minimize waste and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The vinyl group can participate in oxidation or reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the vinyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling: Palladium catalysts, along with bases like potassium phosphate, are used in coupling reactions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products may include epoxides or alcohols.
Reduction: Products typically include alkanes or alkenes.
Coupling: Products are often complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The trifluoromethyl group often enhances the compound’s ability to penetrate cell membranes and increase metabolic stability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating vinyl group, which can stabilize or destabilize intermediates in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the vinyl group, making it less versatile in coupling reactions.
3-Bromo-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of chloro, which can affect reactivity and selectivity in reactions.
2-[2-(3-Pyridinyl)vinyl]-5-(trifluoromethyl)pyridine: Lacks the chloro group, which can alter its chemical properties and reactivity.
Uniqueness
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chloro, vinyl, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-chloro-2-[(E)-2-pyridin-3-ylethenyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)4-3-9-2-1-5-18-7-9/h1-8H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWLOQANYBDT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2835763.png)
![6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2835765.png)
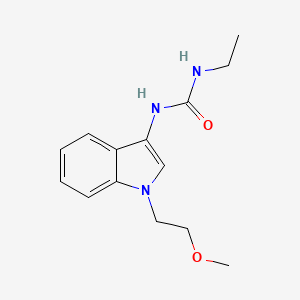
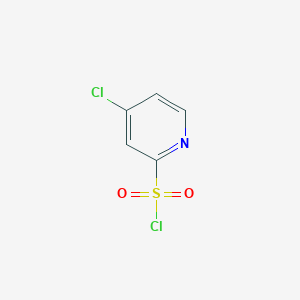
![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/new.no-structure.jpg)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
